molecular formula C9H6N2O3S B13945699 4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one CAS No. 856938-77-7

4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one

Cat. No.: B13945699
CAS No.: 856938-77-7
M. Wt: 222.22 g/mol
InChI Key: OXCPEFDPGKSSFV-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a nitrophenyl group at the 4-position of the thiazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(3-Aminophenyl)-1,3-thiazol-2(3H)-one.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are beneficial in treating conditions like depression and Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one is unique due to its specific combination of a nitrophenyl group and a thiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit MAO selectively makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

856938-77-7

Molecular Formula

C9H6N2O3S

Molecular Weight

222.22 g/mol

IUPAC Name

4-(3-nitrophenyl)-3H-1,3-thiazol-2-one

InChI

InChI=1S/C9H6N2O3S/c12-9-10-8(5-15-9)6-2-1-3-7(4-6)11(13)14/h1-5H,(H,10,12)

InChI Key

OXCPEFDPGKSSFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=O)N2

Origin of Product

United States

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